molecular formula C16H7Br2NO2S B11215956 3-(1,3-benzothiazol-2-yl)-6,8-dibromo-2H-chromen-2-one

3-(1,3-benzothiazol-2-yl)-6,8-dibromo-2H-chromen-2-one

Cat. No.: B11215956
M. Wt: 437.1 g/mol
InChI Key: UUWYRKNXQYRCFD-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-6,8-dibromo-2H-chromen-2-one is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring fused with a chromenone structure, and it is further substituted with bromine atoms at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-6,8-dibromo-2H-chromen-2-one typically involves the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones, followed by bromination. One common method involves the reaction of 2-aminobenzothiazole with 6,8-dibromo-2H-chromen-2-one under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or dichloromethane, and the reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave irradiation and one-pot multicomponent reactions, can be employed to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-6,8-dibromo-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-6,8-dibromo-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzothiazol-2-yl)-6,8-dibromo-2H-chromen-2-one stands out due to its unique combination of a benzothiazole ring and a chromenone structure, along with the presence of bromine atoms.

Properties

Molecular Formula

C16H7Br2NO2S

Molecular Weight

437.1 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6,8-dibromochromen-2-one

InChI

InChI=1S/C16H7Br2NO2S/c17-9-5-8-6-10(16(20)21-14(8)11(18)7-9)15-19-12-3-1-2-4-13(12)22-15/h1-7H

InChI Key

UUWYRKNXQYRCFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br

Origin of Product

United States

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